N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-14(11-4-1-7-19-11)16-10-15(18,12-5-2-8-20-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNJQQUIIZYZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-thiophenecarboxylic acid with 2-hydroxy-2,2-di(thiophen-2-yl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles and nucleophiles under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : A nitro group on the phenyl ring and a thiophene-carboxamide backbone.
- Synthesis : Reacting 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile under reflux .
- Key Findings: Dihedral angles between benzene and thiophene rings (8.5–13.5°) influence molecular packing.
- Comparison : Unlike the target compound, this derivative lacks hydroxyl groups and has a nitro substituent, which may reduce solubility but enhance electrophilic reactivity.
Methyl 2-(thiophene-2-carboxamido)benzoate ()
- Structure : Combines a methyl benzoate group with a thiophene-carboxamide.
- Synthesis: Reaction of methyl anthranilate with 2-thiophenoyl chloride in benzene .
- Key Findings: Planar geometry due to sp² hybridization; double-bond character in carbonyl groups (C=O: 1.21–1.23 Å). Trans configuration between thiophenoyl and anthranilate groups stabilizes the structure .
Nitrothiophene Carboxamides ()
- Examples :
- Key Findings : Antibacterial activity linked to nitro groups and fluorine substituents, which enhance membrane penetration .
- Comparison : The nitro group in these compounds introduces strong electron-withdrawing effects, unlike the hydroxy group in the target compound, which may instead participate in hydrogen bonding.
5-Hydroxybenzo[b]thiophene-2-carboxamides ()
- Examples :
- 5-Hydroxy-N-(pyridin-3-ylmethyl)benzo[b]thiophene-2-carboxamide (26)
- 5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27)
Biological Activity
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound characterized by its unique structure, which includes two thiophene rings and a carboxamide functional group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.
Chemical Structure
The chemical formula for this compound is . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to the presence of the thiophene rings, which are known for their electron-rich properties. These properties facilitate interactions with various biological targets, including enzymes and receptors. The hydroxy group enhances solubility and may influence the compound's pharmacokinetics.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with thiophene moieties possess minimum inhibitory concentration (MIC) values in the low microgram range against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(2-hydroxy-...) | 0.22 - 0.25 | Staphylococcus aureus |
| Similar Thiophene Derivative | 0.50 | E. coli |
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrate cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer). The IC50 values for these activities suggest promising therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.76 |
| Caco-2 | 8.34 |
3. Mechanistic Studies
The mechanism of action for the anticancer activity involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound has been shown to inhibit key signaling pathways associated with cell proliferation and survival.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of thiophene-containing compounds, revealing that modifications in the thiophene substituents significantly affect biological activity . For example, compounds with additional electron-withdrawing groups exhibited enhanced potency against cancer cell lines.
Q & A
Basic: What synthetic routes are commonly employed for preparing N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide?
Answer:
The compound is typically synthesized via condensation reactions between thiophene-2-carbonyl chloride and a hydroxy-substituted amine precursor. A representative method involves refluxing equimolar quantities of the acyl chloride and amine in a polar aprotic solvent (e.g., acetonitrile) for 1–3 hours. Crystallization is achieved through slow solvent evaporation, yielding high-purity crystals . Key steps include:
- Purification of reactants (e.g., distillation or recrystallization).
- Monitoring reaction progress via TLC or NMR.
- Structural confirmation using X-ray crystallography or spectroscopic methods.
Basic: How is the crystal structure of this compound refined, and what software is recommended?
Answer:
X-ray diffraction data is refined using programs like SHELXL (part of the SHELX system), which employs least-squares minimization to optimize atomic positions, thermal parameters, and occupancy factors. For example:
- Hydrogen atoms are often placed geometrically (C–H = 0.95 Å) and refined isotropically.
- Disordered moieties (e.g., nitro groups) are modeled with split positions.
- Validation tools like PLATON or CCDC Mercury ensure structural integrity .
Advanced: How can discrepancies in crystallographic dihedral angles between similar thiophene-carboxamide derivatives be resolved?
Answer:
Discrepancies arise from variations in intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) or steric effects. To resolve them:
- Compare packing motifs using tools like CrystalExplorer to identify weak interactions influencing ring planarity.
- Perform conformational analysis via DFT calculations (e.g., B3LYP/6-31G*) to assess energy barriers for rotation.
- Cross-reference with homologous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to isolate substituent effects .
Advanced: What computational strategies predict the electronic properties of thiophene-carboxamide derivatives?
Answer:
Density-functional theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy functional , are used to calculate:
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps for nucleophilic/electrophilic site identification.
- Charge distribution via Natural Bond Orbital (NBO) analysis.
Validation against experimental UV-Vis or cyclic voltammetry data ensures accuracy .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR confirm molecular connectivity (e.g., amide NH at δ 8–10 ppm, thiophene protons at δ 6.5–7.5 ppm).
- IR : Stretching frequencies for C=O (~1650 cm) and N–H (~3300 cm) validate amide formation.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Advanced: How can researchers design coordination complexes using this carboxamide ligand, and what biological activities are plausible?
Answer:
- Synthesis : React the ligand with metal salts (e.g., Co(II), Cu(II)) in ethanol/water under reflux. Monitor complexation via UV-Vis (d-d transitions) or conductivity measurements.
- Activity Screening : Test antimicrobial efficacy using disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Compare with free ligand to assess metal-enhanced activity.
- Structural Analysis : Single-crystal XRD reveals coordination geometry (e.g., octahedral vs. square planar) .
Advanced: What analytical methods resolve data contradictions in impurity profiling during synthesis?
Answer:
- HPLC-MS : Identifies byproducts (e.g., unreacted starting materials or hydrolyzed intermediates).
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures.
- X-ray Powder Diffraction (XRPD) : Detects polymorphic impurities in crystalline batches .
Basic: What safety protocols are recommended for handling thiophene-based precursors?
Answer:
- Use fume hoods and PPE (gloves, goggles) due to irritant properties of thiophene derivatives.
- Avoid exposure to moisture with acyl chlorides (e.g., thiophene-2-carbonyl chloride) to prevent HCl release.
- Store under inert atmosphere (N or Ar) to inhibit oxidation .
Advanced: How can supramolecular interactions (e.g., π-stacking, hydrogen bonding) be engineered to modulate this compound’s solid-state properties?
Answer:
- Co-crystallization : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids).
- Halogen Substitution : Replace nitro groups with Cl/Br to enhance π-stacking via polarizable electron clouds.
- Thermal Analysis (DSC/TGA) : Correlate interaction strength with melting/decomposition profiles .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
